2-Chloro-6-isopropoxypyridine

Description

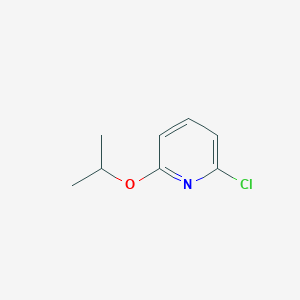

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBNSRRLAJSKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89481-98-1 | |

| Record name | 2-Chloro-6-isopropoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Navigating Data Scarcity Through Chemical Principles

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-isopropoxypyridine and its Homologs

This guide, therefore, adopts a principled, expert-driven approach. Instead of merely noting the absence of data, we will elucidate the physical properties of 2-Chloro-6-isopropoxypyridine by examining its closely related, well-characterized homologs, primarily 2-Chloro-6-methoxypyridine . By analyzing the established data for this analog and applying fundamental chemical principles, we can project the expected properties of the target compound. This methodology not only provides valuable estimations but also deepens the reader's understanding of structure-property relationships within the 2-chloro-6-alkoxypyridine class.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental identifiers. The key distinction within the homologous series discussed herein is the nature of the alkoxy group at the 6-position of the pyridine ring.

The molecular structure directly influences intermolecular forces (van der Waals forces, dipole-dipole interactions) and molecular packing, which in turn dictate the macroscopic physical properties such as boiling point, density, and solubility. The presence of an electronegative chlorine atom and a nitrogen atom in the pyridine ring, combined with an ether linkage, creates a molecule with distinct electronic and steric characteristics.

Caption: Molecular Structure of 2-Chloro-6-isopropoxypyridine.

Table 1: Core Molecular Identifiers

| Property | 2-Chloro-6-methoxypyridine | 2-Chloro-6-isopropoxypyridine (Target) |

| CAS Number | 17228-64-7[1] | Not definitively assigned |

| Molecular Formula | C₆H₆ClNO | C₈H₁₀ClNO |

| Molecular Weight | 143.57 g/mol | 171.62 g/mol |

| Synonyms | 6-Chloro-2-methoxypyridine | 6-Chloro-2-isopropoxypyridine |

Comparative Analysis of Physicochemical Properties

The transition from a methoxy (-OCH₃) to an isopropoxy (-OCH(CH₃)₂) group involves adding two methyl groups, significantly increasing the molecule's size, mass, and surface area. This structural change is the primary determinant of the differences in physical properties. The following table summarizes the known data for the methoxy analog and provides scientifically grounded estimates for 2-chloro-6-isopropoxypyridine.

Table 2: Summary of Physical Properties (Known vs. Estimated)

| Physical Property | 2-Chloro-6-methoxypyridine (Experimental Data) | 2-Chloro-6-isopropoxypyridine (Estimated) | Causality of the Trend |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Both are relatively small, substituted pyridines expected to be liquid at STP. |

| Boiling Point | 185-186 °C (lit.)[1] | ~205 - 215 °C | Increased molecular weight and surface area lead to stronger van der Waals forces, requiring more energy for vaporization. |

| Density | 1.207 g/mL at 25 °C (lit.)[1] | ~1.15 g/mL at 25 °C | While mass increases, the volume increases more substantially due to the bulkier isopropoxy group, likely leading to a slight decrease in density. |

| Solubility in Water | Slightly soluble | Sparingly soluble | The larger, nonpolar alkyl portion of the isopropoxy group decreases overall polarity, reducing miscibility with water. |

| Solubility in Organics | Soluble in ethanol, ether, CH₂Cl₂ | Soluble in ethanol, ether, CH₂Cl₂, THF | The molecule retains significant nonpolar character, ensuring good solubility in common organic solvents. |

| Refractive Index | n20/D 1.528 (lit.)[1] | ~1.520 | The increase in molecular volume and potential decrease in density would likely result in a slightly lower refractive index. |

Spectroscopic Signature: A Predictive Guide

While experimental spectra for 2-chloro-6-isopropoxypyridine are not available, its structure allows for a confident prediction of its key spectroscopic features. This is invaluable for researchers aiming to synthesize or identify this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The key signals would be:

-

Isopropoxy Group: A septet (one proton, -OCH (CH₃)₂) around 4.5-5.5 ppm and a corresponding doublet (six protons, -OCH(CH₃ )₂) around 1.3-1.5 ppm. The downfield shift of the septet is due to the deshielding effect of the adjacent oxygen atom.

-

Pyridine Ring: Three aromatic protons exhibiting a distinct splitting pattern. Typically, for a 2,6-disubstituted pyridine, one would expect a triplet (for H4) and a doublet (for H3 and H5), with chemical shifts between 6.5 and 7.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR would confirm the carbon framework:

-

Isopropoxy Group: Two signals, one for the methine carbon (-C H(CH₃)₂) around 65-75 ppm and one for the methyl carbons (-CH(C H₃)₂) around 20-25 ppm.

-

Pyridine Ring: Five distinct signals for the aromatic carbons, with the carbon atoms attached to the chlorine (C2) and oxygen (C6) being the most downfield (typically >150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorptions for the functional groups present:

-

C-O-C Stretch (Ether): A strong, characteristic band in the region of 1250-1000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Ring): Multiple sharp bands in the 1600-1400 cm⁻¹ region.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (2950-2850 cm⁻¹).

Synthesis and Reactivity: An Overview

Understanding the synthesis of 2-chloro-6-isopropoxypyridine provides context for its potential impurities and handling requirements. A common and logical synthetic route is the nucleophilic aromatic substitution of 2,6-dichloropyridine with sodium isopropoxide, a variation of the Williamson ether synthesis.

Caption: Plausible synthetic workflow for 2-Chloro-6-isopropoxypyridine.

The reactivity of the molecule is dominated by the 2-chloro substituent. The pyridine ring is electron-deficient, which makes the chlorine atom susceptible to displacement by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of amines, thiols, and other functional groups to build more complex molecular architectures.

Laboratory Protocols

Adherence to well-defined, validated protocols is essential for safety, reproducibility, and purity.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Objective: To synthesize 2-Chloro-6-isopropoxypyridine from 2,6-dichloropyridine.

-

Materials:

-

2,6-Dichloropyridine (1.0 eq)

-

Sodium Isopropoxide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Methodology:

-

Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas (Argon) inlet.

-

Reagent Addition: Charge the flask with 2,6-dichloropyridine and anhydrous THF. Stir until fully dissolved.

-

Nucleophile Addition: Carefully add sodium isopropoxide portion-wise to the solution at room temperature. The reaction may be mildly exothermic.

-

Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, cool the reaction to 0 °C using an ice bath. Slowly add saturated aqueous NH₄Cl to quench the excess sodium isopropoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

-

Protocol: Sample Preparation for NMR Analysis

-

Objective: To prepare a sample of synthesized 2-Chloro-6-isopropoxypyridine for ¹H and ¹³C NMR analysis.

-

Materials:

-

Purified product (~10-20 mg)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

NMR tube

-

Pasteur pipette

-

Vial

-

-

Methodology:

-

Weigh approximately 10-20 mg of the purified liquid product into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer the solution into a clean, dry NMR tube using the Pasteur pipette.

-

Cap the NMR tube securely. Wipe the outside of the tube clean.

-

The sample is now ready for insertion into the NMR spectrometer for analysis.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-chloro-6-isopropoxypyridine is not widely available, the safety profile can be inferred from related halogenated pyridines and alkoxy-pyridines.[2][3][4]

-

Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, and a skin and eye irritant.[2][4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3] Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Conclusion

2-Chloro-6-isopropoxypyridine is a valuable building block whose physical properties can be confidently estimated through the principles of homology. By understanding the structure-property relationships demonstrated by analogs like 2-chloro-6-methoxypyridine, researchers can effectively plan synthetic routes, design purification strategies, and anticipate the handling requirements for this compound. The predictive data and protocols provided in this guide serve as a robust starting point for any scientific investigation involving this and related chemical entities, empowering researchers to proceed with a higher degree of certainty and safety.

References

- Pipzine Chemicals. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China.

- CymitQuimica. 2-chloro-6-isopropyl-pyridine-3-carboxylic acid.

- ChemicalBook. 2-Chloro-6-Isopropylpyridine | 120145-22-4.

- Sigma-Aldrich. SAFETY DATA SHEET.

- The Royal Society of Chemistry. Supporting Information.

- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.

- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%.

- Boron Molecular. Buy 2-Chloro-6-isopropylpyridine-3-boronic acid.

- VSNCHEM. vp15034 2-chloro-6-isopropyl pyridine.

- TCI Chemicals. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Organic Syntheses. Organic Syntheses Procedure.

- ChemicalBook. 2-Chloro-6-Isopropylpyridine (120145-22-4) 1H NMR spectrum.

- Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet.

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

Sources

An In-depth Technical Guide to 2-Chloro-6-isopropoxypyridine: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-6-isopropoxypyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing practical insights and methodologies.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute significantly to the pharmacokinetic profiles of drug candidates.[1] Halogenated and alkoxy-substituted pyridines, such as 2-Chloro-6-isopropoxypyridine, are particularly valuable as versatile intermediates. The strategic placement of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution, while the isopropoxy group at the 6-position modulates the electronic and steric properties of the molecule, influencing its reactivity and biological activity.[2][3]

Chemical Structure and Identification

A clear understanding of the molecular architecture is fundamental to exploiting the chemistry of 2-Chloro-6-isopropoxypyridine.

Caption: Chemical structure of 2-Chloro-6-isopropoxypyridine.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| CAS Number | 943903-87-7 |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. While specific experimental data for 2-Chloro-6-isopropoxypyridine is not widely published, the following properties can be predicted based on analogous structures like 2-chloro-6-methoxypyridine.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale and Experimental Insight |

| Appearance | Colorless to light yellow liquid | The pyridine core itself is colorless, but impurities from synthesis can impart a yellowish hue. This is common for many nitrogen-containing heterocyclic compounds. |

| Boiling Point | ~190-210 °C | The presence of the chloro and isopropoxy groups increases the molecular weight and polarity compared to pyridine, leading to a higher boiling point. This property is critical for purification by distillation. |

| Density | ~1.1 g/cm³ | Halogenated organic compounds are typically denser than water. This property is useful for phase separations during aqueous workups. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Slightly soluble in water. | The alkyl and aromatic portions of the molecule confer solubility in organic media, while the polar nitrogen atom allows for slight aqueous solubility. This differential solubility is exploited in extraction procedures. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Chloro-6-isopropoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropoxy group and the three aromatic protons on the pyridine ring.

-

A doublet at approximately 1.3-1.4 ppm (6H) corresponding to the two methyl groups of the isopropoxy moiety.

-

A septet at approximately 5.2-5.4 ppm (1H) for the methine proton of the isopropoxy group.

-

The aromatic region should display three signals corresponding to the protons at the C3, C4, and C5 positions. Based on data for 2-chloropyridine, these would appear between 7.0 and 8.0 ppm.[4] The C4 proton will likely be a triplet, while the C3 and C5 protons will be doublets.

-

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals.

-

Two signals for the isopropoxy group: one for the methyl carbons (~22 ppm) and one for the methine carbon (~70 ppm).

-

Four signals for the pyridine ring carbons. The carbon atoms attached to the chlorine (C2) and oxygen (C6) will be the most downfield shifted, likely appearing above 150 ppm. The other two carbons (C3, C4, C5) will resonate in the typical aromatic region of 110-140 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The IR spectrum of 2-Chloro-6-isopropoxypyridine is expected to exhibit characteristic absorption bands.[5][6]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 2980-2850 | C-H stretch (aliphatic) | Confirms the presence of the isopropoxy group. |

| 1600-1450 | C=C and C=N stretch (aromatic) | Characteristic of the pyridine ring. |

| 1300-1000 | C-O stretch (ether) | Indicates the presence of the isopropoxy group. |

| 800-600 | C-Cl stretch | Confirms the presence of the chloro substituent. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) at m/z 171. A characteristic isotopic pattern (M+2 peak) with an intensity of about one-third of the molecular ion peak will be observed due to the presence of the chlorine-37 isotope, confirming the presence of a single chlorine atom.[7][8]

Experimental Protocol for Spectroscopic Data Acquisition

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

IR: For a liquid sample, a thin film can be prepared between two salt plates (NaCl or KBr).

-

MS: Prepare a dilute solution in a volatile solvent like methanol or acetonitrile for analysis by techniques such as GC-MS or ESI-MS.

-

-

Data Acquisition: Acquire the spectra using standard parameters on the respective instruments.

-

Data Analysis: Process the raw data to identify chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios to confirm the structure.

Synthesis of 2-Chloro-6-isopropoxypyridine

The most direct and common method for the synthesis of 2-Chloro-6-isopropoxypyridine is through a nucleophilic aromatic substitution (SNAr) reaction.

Caption: General workflow for the synthesis of 2-Chloro-6-isopropoxypyridine.

Rationale of the Synthetic Approach

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho and para to the nitrogen atom. The presence of a good leaving group, such as a chlorine atom, at the 2-position makes it highly susceptible to displacement by a nucleophile.[9] Sodium isopropoxide, a strong nucleophile, readily attacks the C2 position of 2,6-dichloropyridine, displacing one of the chloride ions to form the desired product. The reaction is typically carried out in an excess of isopropanol which can also serve as the solvent.

Detailed Experimental Protocol

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry isopropanol. Carefully add sodium metal in small portions to the isopropanol to generate sodium isopropoxide in situ. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add 2,6-dichloropyridine to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Remove the isopropanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Chloro-6-isopropoxypyridine.

Reactivity and Key Reactions

The reactivity of 2-Chloro-6-isopropoxypyridine is dominated by the chloro substituent at the 2-position.

Nucleophilic Aromatic Substitution

The primary reaction of this compound is the further nucleophilic substitution of the remaining chlorine atom. A wide range of nucleophiles, such as amines, thiols, and other alkoxides, can be used to displace the chloride, providing access to a diverse array of 2,6-disubstituted pyridine derivatives.[10][11] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: Representative nucleophilic substitution reaction.

Applications in Research and Drug Development

2-Chloro-6-isopropoxypyridine serves as a key building block in the synthesis of more complex molecules with potential biological activity. The 2-alkoxypyridine moiety is found in a number of compounds being investigated for various therapeutic areas. The ability to easily introduce a variety of substituents at the 2-position via nucleophilic substitution makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-isopropoxypyridine.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Pipzine Chemicals. (n.d.). 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China.

-

Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. Retrieved from [Link]

- Leadbeater, N. E., & McGowan, C. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Beilstein Journal of Organic Chemistry.

-

Tanahashi, T., Miyauchi, M., & Adachi, Y. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

-

Das, A., & Maji, B. (2021). Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

-

Musachio, J. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Yadav, B. S., Sharma, R., & Ali, I. (2007). Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine. Oriental Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Schmidt, T., & Gais, H. J. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. PMC - NIH. Retrieved from [Link]

-

Yadav, B. S. (2020, February 17). FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-chloro-4-isopropylpyridine.

-

Kumar, P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Retrieved from [Link]

-

Yadav, B. S., et al. (2020, February 14). (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (n.d.). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloropyridine.

-

Zhang, X., et al. (2024, April 22). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.1 Introduction to IR Spectroscopy | Organic Chemistry. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-6-methyl-. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 5. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine, 2-chloro- [webbook.nist.gov]

- 8. Pyridine, 2-chloro-6-methyl- [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-isopropoxypyridine (CAS: 89481-98-1) for Advanced Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-6-isopropoxypyridine, a versatile heterocyclic building block crucial for modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this compound, grounding all information in established scientific principles and field-proven insights.

Introduction: The Strategic Value of Substituted Pyridines in Drug Design

The pyridine scaffold is a cornerstone of pharmaceutical development, present in a multitude of top-selling drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 2-Chloro-6-isopropoxypyridine emerges as a particularly valuable intermediate, offering a synthetically tractable platform for the elaboration of complex molecular architectures. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the isopropoxy group at the 6-position modulates the electronic character of the ring and can influence metabolic stability and solubility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 89481-98-1 | [2] |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~185-186 °C (literature for 2-chloro-6-methoxypyridine) | |

| Density | ~1.2 g/mL (literature for 2-chloro-6-methoxypyridine) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, toluene) | [2] |

| Refractive Index | n20/D ~1.528 (literature for 2-chloro-6-methoxypyridine) |

Spectroscopic Characterization (Predicted and Analog-Based):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three distinct aromatic signals and the characteristic signals for the isopropoxy group. Based on analogs like 2-chloro-6-methoxypyridine[3] and 2-chloro-6-methylpyridine[4], the aromatic protons would likely appear as a triplet around δ 7.5-7.7 ppm (H4) and two doublets for H3 and H5. The isopropoxy group would present as a septet for the CH proton and a doublet for the two methyl groups.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR would display signals for the five distinct carbon environments in the pyridine ring and two signals for the isopropoxy group. The carbon attached to the chlorine (C2) would be significantly downfield. Based on data for 2-chloropyridine[5] and 2-chloropropane[6], one can predict the approximate chemical shifts.

-

Mass Spectrometry (EI): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Fragmentation would likely involve the loss of the isopropoxy group or the chlorine atom.

Synthesis of 2-Chloro-6-isopropoxypyridine: A Protocol Grounded in SNAr Chemistry

The most direct and industrially scalable synthesis of 2-Chloro-6-isopropoxypyridine involves the nucleophilic aromatic substitution (SNAr) of the readily available 2,6-dichloropyridine. The rationale behind this approach lies in the activation of the pyridine ring towards nucleophilic attack by the two electron-withdrawing chlorine atoms.[7]

Foundational Precursor Synthesis: 2,6-Dichloropyridine

2,6-Dichloropyridine is typically synthesized via the high-temperature chlorination of pyridine, where 2-chloropyridine is an intermediate.[8] Various patented methods exist, often employing a continuous gas-phase reaction or a liquid-phase chlorination at elevated temperatures.[9][10]

Caption: Synthesis of 2,6-Dichloropyridine.

Step-by-Step Protocol for 2-Chloro-6-isopropoxypyridine Synthesis

This protocol is based on the principles of nucleophilic aromatic substitution on dichloropyridines with alkoxides.[11][12]

Materials:

-

2,6-Dichloropyridine

-

Sodium Isopropoxide (can be generated in situ from sodium hydride and isopropanol)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Isopropanol

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Suspend the sodium hydride in anhydrous THF.

-

Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add isopropanol (1.1 equivalents) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium isopropoxide in situ.

-

SNAr Reaction: Dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium isopropoxide solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Chloro-6-isopropoxypyridine.

Caption: Workflow for the Synthesis of 2-Chloro-6-isopropoxypyridine.

Reactivity and Synthetic Applications

The chemical behavior of 2-Chloro-6-isopropoxypyridine is dominated by the reactivity of the C2-chloro substituent. This position is susceptible to a variety of transformations, making it a versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The remaining chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and other alkoxides.[13] This reaction is fundamental to building molecular complexity. The introduction of an electron-donating isopropoxy group at the 6-position slightly deactivates the ring towards further SNAr compared to the starting 2,6-dichloropyridine, often requiring more forcing conditions for the second substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[14][15] 2-Chloro-6-isopropoxypyridine is a suitable substrate for several of these transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.[16] This is a widely used method in the synthesis of biaryl compounds, which are common motifs in drug molecules.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, providing access to a wide range of substituted 2-aminopyridines.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 2-alkynylpyridine derivatives.

Caption: Reactivity of 2-Chloro-6-isopropoxypyridine.

Applications in Drug Discovery and Medicinal Chemistry

While specific blockbuster drugs containing the 2-chloro-6-isopropoxypyridine moiety are not publicly disclosed, the strategic importance of this scaffold is evident from the patent literature and the known applications of related compounds. Derivatives of 2-chloropyridine are used in the synthesis of antihistamines and antiarrhythmics.[17] Furthermore, novel 2-chloro-pyridine derivatives have been investigated as potential antitumor agents.[2]

The isopropoxy group, in particular, can offer several advantages in drug design:

-

Metabolic Stability: The branched nature of the isopropyl group can sterically hinder enzymatic degradation (e.g., by cytochrome P450 enzymes) compared to a linear methoxy or ethoxy group.

-

Solubility: The isopropoxy group can improve the solubility of the molecule in organic media and, depending on the overall structure, in aqueous environments.

-

Lipophilicity: It contributes to the overall lipophilicity of the molecule, which is a critical parameter for membrane permeability and target engagement.

A notable example from the patent literature highlights the use of a substituted pyridine scaffold, which could be derived from intermediates like 2-chloro-6-isopropoxypyridine, in the development of kinase inhibitors for treating proliferative diseases.[18]

Safety and Handling

2-Chloro-6-isopropoxypyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-Chloro-6-isopropoxypyridine is a high-value building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly at the C2-chloro position, allows for a wide range of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The isopropoxy group provides a means to modulate the physicochemical properties of the final compounds, making this intermediate a valuable tool in the arsenal of medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and strategic application is key to leveraging its full potential in the discovery of novel therapeutics.

References

-

Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. CoLab. Available at: [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. PubMed. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Drug Discovery Patents. Charles River Laboratories. Available at: [Link]

-

17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

-

Cross-coupling reaction. Wikipedia. Available at: [Link]

-

2-Chloropyridine. Wikipedia. Available at: [Link]

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central. Available at: [Link]

-

2,6-Dichloropyridine. Wikipedia. Available at: [Link]

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.

- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. Google Patents.

-

C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Doc Brown's Chemistry. Available at: [Link]

- Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. Google Patents.

-

Publications & Patents. MedChemica. Available at: [Link]

-

C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Doc Brown's Chemistry. Available at: [Link]

- Process for the preparation of 2-chloropyridines. Google Patents.

-

Pyridine, 2-chloro-6-methyl-. NIST WebBook. Available at: [Link]

-

2-Chloro-6-ethoxy-3-nitro-pyridine. SpectraBase. Available at: [Link]

-

A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers. SciSpace. Available at: [Link]

Sources

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 4. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 6. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 16. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 18. medchemica.com [medchemica.com]

An In-depth Technical Guide to 2-Chloro-6-isopropoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-isopropoxypyridine, a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide establishes its fundamental molecular properties through theoretical calculation. Furthermore, it presents a detailed exploration of its predicted physicochemical characteristics, potential synthetic routes, and applications by drawing parallels with closely related structural analogues, for which empirical data is available. The ensuing discussion is grounded in established chemical principles and supported by authoritative references to provide a reliable resource for researchers and drug development professionals.

Molecular Identity and Core Properties

2-Chloro-6-isopropoxypyridine is a halogenated alkoxy-substituted pyridine. The presence of the chloro, isopropoxy, and pyridine functional groups imparts a unique combination of electronic and steric properties that make it a versatile building block in chemical synthesis.

Chemical Formula and Molecular Weight

The chemical structure of 2-Chloro-6-isopropoxypyridine consists of a pyridine ring substituted with a chlorine atom at the 2-position and an isopropoxy group (-O-CH(CH₃)₂) at the 6-position. Based on this structure, the following molecular formula and weight can be determined:

-

Chemical Formula: C₈H₁₀ClNO

-

Molecular Weight: 171.62 g/mol

Structural Representation

Caption: Chemical structure of 2-Chloro-6-isopropoxypyridine.

Physicochemical Properties: A Comparative Analysis

| Property | 2-Chloro-6-methoxypyridine (Analogue) | Predicted for 2-Chloro-6-isopropoxypyridine |

| Molecular Formula | C₆H₆ClNO | C₈H₁₀ClNO |

| Molecular Weight | 143.57 g/mol | 171.62 g/mol |

| Appearance | Liquid | Colorless to light yellow liquid (predicted) |

| Boiling Point | 185-186 °C | Higher than 186 °C |

| Density | 1.207 g/mL at 25 °C | Likely slightly lower than 1.207 g/mL |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents (predicted) |

Synthesis and Reaction Mechanisms

The synthesis of 2-Chloro-6-isopropoxypyridine can be approached through several established methods for the preparation of alkoxy-pyridines. A common and effective strategy involves the nucleophilic substitution of a di-halogenated pyridine.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

A plausible and industrially scalable synthesis would involve the reaction of 2,6-dichloropyridine with sodium isopropoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The alkoxide, a strong nucleophile, attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyridine ring. The high electronegativity of the nitrogen atom in the pyridine ring facilitates this substitution.

Caption: Synthetic pathway for 2-Chloro-6-isopropoxypyridine.

Experimental Protocol (Hypothetical)

-

Preparation of Sodium Isopropoxide: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous isopropanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2,6-dichloropyridine dropwise at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 2-Chloro-6-isopropoxypyridine.

Applications in Research and Drug Development

Substituted chloropyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[1][2] The presence of a halogen provides a reactive site for further chemical modifications, such as cross-coupling reactions, while the alkoxy group can influence the molecule's solubility and pharmacokinetic properties.

Role as a Pharmaceutical Intermediate

2-Chloro-6-isopropoxypyridine is a valuable scaffold for the synthesis of more complex molecules. The chlorine atom can be readily displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.[3] This versatility allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space in the search for new drug candidates.

Potential in Agrochemical Synthesis

Similar to its applications in pharmaceuticals, this compound can also serve as a building block for novel herbicides, fungicides, and insecticides. The pyridine core is a common feature in many agrochemicals, and the specific substitution pattern of 2-Chloro-6-isopropoxypyridine could lead to the development of compounds with improved efficacy and selectivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-6-isopropoxypyridine is not available, based on its structural similarity to other chloropyridines, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

2-Chloro-6-isopropoxypyridine represents a promising, albeit under-characterized, chemical entity with significant potential as an intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical sectors. This guide has established its fundamental molecular properties and provided a framework for its synthesis and potential applications based on the known chemistry of its analogues. Further experimental investigation into the reactivity and biological activity of derivatives of 2-Chloro-6-isopropoxypyridine is warranted to fully explore its utility in drug discovery and development.

References

- Pipzine Chemicals. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-chloro-6-isopropoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document delves into the core chemical principles, offers detailed, field-proven experimental protocols, and discusses the critical parameters influencing the reaction's success. The primary focus is on the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine, which stands as the most prevalent and efficient route to this valuable compound. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize 2-chloro-6-isopropoxypyridine in their research endeavors.

Introduction: The Significance of 2-Chloro-6-isopropoxypyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in a multitude of FDA-approved drugs.[1] Within this class of compounds, 2-chloro-6-isopropoxypyridine serves as a versatile building block, offering two distinct points for further functionalization. The chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions, while the isopropoxy group modulates the electronic properties and lipophilicity of the molecule. This unique combination of features makes 2-chloro-6-isopropoxypyridine a valuable intermediate in the synthesis of complex molecular architectures with potential biological activity.[2][3] Its derivatives have been explored for various therapeutic applications, including their potential as antibacterial, anti-inflammatory, and anti-tumor agents.[2]

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable synthesis of 2-chloro-6-isopropoxypyridine is achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyridine with an isopropoxide source.

Mechanistic Insights

The SNAr reaction on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and makes the carbon atoms at the 2- and 6-positions electrophilic. The two chlorine atoms further activate the ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.

First, the isopropoxide nucleophile attacks one of the chlorine-bearing carbons (C2 or C6) of 2,6-dichloropyridine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Due to the symmetry of 2,6-dichloropyridine, the initial attack can occur at either position with equal probability. The negative charge in the Meisenheimer complex is delocalized over the pyridine ring, including the electronegative nitrogen atom, which contributes to its stability.

In the second step, the aromaticity of the pyridine ring is restored by the elimination of a chloride ion, yielding the final product, 2-chloro-6-isopropoxypyridine. The mono-substitution is generally facile and high-yielding due to the symmetrical nature of the starting material.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Pathway

Caption: General workflow for the SNAr synthesis of 2-chloro-6-isopropoxypyridine.

Synthesis of the Starting Material: 2,6-Dichloropyridine

The primary precursor, 2,6-dichloropyridine, is typically synthesized by the direct chlorination of pyridine.[4] This reaction can be carried out in the gas phase at high temperatures or in the liquid phase with photoinitiation.[5] The reaction proceeds via 2-chloropyridine as an intermediate.[4] Purification of 2,6-dichloropyridine from the reaction mixture, which may contain unreacted pyridine and 2-chloropyridine, is often achieved by distillation.[6][7]

Experimental Protocol: Synthesis of 2-Chloro-6-isopropoxypyridine

This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution on dichloropyridines.[8][9]

Materials:

-

2,6-Dichloropyridine

-

Isopropanol (anhydrous)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol (excess, e.g., 10 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere. Alternatively, sodium metal (1.1 equivalents) can be cautiously added to anhydrous isopropanol. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

-

Reaction with 2,6-Dichloropyridine: To the freshly prepared sodium isopropoxide solution, add a solution of 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to a temperature between 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude 2-chloro-6-isopropoxypyridine can be purified by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product as a colorless to light-yellow liquid.[2]

Key Reaction Parameters and Optimization

| Parameter | Recommended Conditions | Rationale & Causality |

| Base | Sodium hydride (NaH) or Sodium metal | Strong bases are required to deprotonate isopropanol to form the nucleophilic isopropoxide. NaH is often preferred for its ease of handling as a dispersion in mineral oil. |

| Solvent | Anhydrous DMF or THF | Aprotic polar solvents are ideal for SNAr reactions as they solvate the cation of the alkoxide without interfering with the nucleophile. Anhydrous conditions are crucial to prevent quenching of the strong base. |

| Temperature | 80-100 °C | Elevated temperatures are typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate. |

| Stoichiometry | Slight excess of sodium isopropoxide (1.1-1.2 eq.) | A slight excess of the nucleophile ensures complete consumption of the starting 2,6-dichloropyridine. |

Potential Side Reactions and Byproducts

The primary side reaction of concern is the di-substitution of 2,6-dichloropyridine to form 2,6-diisopropoxypyridine. This can be minimized by using a controlled stoichiometry of the sodium isopropoxide (close to 1 equivalent) and by carefully monitoring the reaction progress to stop it once the mono-substituted product is predominantly formed.

Another potential issue is the presence of water in the reaction, which will consume the strong base and inhibit the formation of the required nucleophile. Therefore, the use of anhydrous solvents and reagents is critical for a successful reaction.

Alternative Synthesis Pathways

While the SNAr reaction of 2,6-dichloropyridine is the most common route, alternative, though less frequently employed, methods could potentially be adapted for the synthesis of 2-chloro-6-isopropoxypyridine. One such conceptual pathway could involve a Grignard reagent. This would entail the formation of a Grignard reagent from a suitable halogenated pyridine, followed by a reaction with an isopropyl source.[3] However, this method is often more complex and requires stringent anhydrous and oxygen-free conditions.[3]

Characterization of 2-Chloro-6-isopropoxypyridine

Accurate characterization of the synthesized 2-chloro-6-isopropoxypyridine is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

-

1H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The aromatic protons on the pyridine ring will appear as a set of doublets and a triplet in the aromatic region.

-

13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring and the isopropoxy group. The carbon attached to the chlorine will be shifted downfield.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[11][12] Fragmentation patterns would likely involve the loss of the isopropoxy group or a chlorine radical.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-O, and aromatic C-H and C=C stretching vibrations.

Applications in Drug Development

2-Chloro-6-isopropoxypyridine is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The chlorine atom can be readily displaced by other nucleophiles, such as amines or thiols, or it can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.[1] This allows for the introduction of diverse functionalities at the 6-position, enabling the exploration of structure-activity relationships in drug discovery programs. The isopropoxy group can also play a role in modulating the pharmacokinetic properties of the final compound, such as its solubility and metabolic stability.

Diagram of the Synthetic Utility of 2-Chloro-6-isopropoxypyridine

Caption: Synthetic transformations of 2-chloro-6-isopropoxypyridine.

Conclusion

The synthesis of 2-chloro-6-isopropoxypyridine is a well-established process, primarily relying on the robust and efficient nucleophilic aromatic substitution of 2,6-dichloropyridine. This guide has provided a detailed examination of this key synthetic pathway, from the underlying mechanism to a practical experimental protocol. By understanding the critical parameters and potential challenges, researchers can confidently and reproducibly synthesize this important intermediate. The versatility of 2-chloro-6-isopropoxypyridine as a building block ensures its continued relevance in the ongoing quest for novel and effective pharmaceuticals and agrochemicals.

References

-

Pipzine Chemicals. (n.d.). 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China. Retrieved from [Link]

- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Google Patents. (1984). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1982). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 7(1), 75-81.

- Metin, Ö., & Turos, E. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (1964). US3153044A - Process for the preparation of 2-chloropyridine.

- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

Eureka | Patsnap. (2016). 2-chloro pyridine preparation method. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 2-chloro-6-methyl-. Retrieved from [Link]

-

Journal of The Chemical Society of Pakistan. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Retrieved from [Link]

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2008). Chinese Journal of Structural Chemistry, 27(8), 943-946.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

- Google Patents. (2021). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.

- Google Patents. (1996). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

- Google Patents. (2000). CN1245167A - Process for separating chloropyridine product.

-

Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

- Google Patents. (2020). EP3608310B1 - Method for separating and purifying 2-chloro-3-trifluoromethylpyridine.

-

ResearchGate. (2023). (PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-methylcarbanilic acid, isopropyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 3. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 4. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]

- 5. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 6. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]

- 7. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Chloro-6-isopropoxypyridine: A Technical Guide

Introduction: The Importance of Spectroscopic Characterization

2-Chloro-6-isopropoxypyridine belongs to the versatile class of substituted pyridines, which are foundational scaffolds in numerous commercial drugs and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical step in any research and development workflow.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 2-Chloro-6-isopropoxypyridine. The interpretations are grounded in fundamental principles and comparative analysis with structurally related molecules, such as 2-chloro-6-methoxypyridine and 2-chloro-6-isopropylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The following sections outline the predicted ¹H and ¹³C NMR spectra of 2-Chloro-6-isopropoxypyridine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Chloro-6-isopropoxypyridine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropoxy group. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the isopropoxy group will influence the chemical shifts of the ring protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-6-isopropoxypyridine in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.50 - 7.65 | Triplet (t) | ~7.8 | 1H |

| H-3 | ~6.70 - 6.85 | Doublet (d) | ~7.8 | 1H |

| H-5 | ~6.60 - 6.75 | Doublet (d) | ~7.8 | 1H |

| -CH(CH₃)₂ | ~5.20 - 5.40 | Septet (sept) | ~6.2 | 1H |

| -CH(CH ₃)₂ | ~1.30 - 1.45 | Doublet (d) | ~6.2 | 6H |

Interpretation:

-

The H-4 proton , situated between two electron-withdrawing groups (the nitrogen of the pyridine ring and the chlorine atom), is expected to be the most deshielded of the aromatic protons, appearing as a triplet due to coupling with H-3 and H-5.

-

The H-3 and H-5 protons are expected to be in a more shielded environment and will appear as doublets due to coupling with H-4.

-

The methine proton of the isopropoxy group will be a septet due to coupling with the six equivalent methyl protons.

-

The six methyl protons of the isopropoxy group will appear as a doublet due to coupling with the methine proton.

Workflow for ¹H NMR Analysis:

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample prepared for ¹H NMR can be used directly for ¹³C NMR.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Processing: Similar processing steps as for ¹H NMR are applied. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 - 165 |

| C-6 | ~160 - 162 |

| C-4 | ~138 - 140 |

| C-3 | ~110 - 112 |

| C-5 | ~105 - 107 |

| -C H(CH₃)₂ | ~68 - 70 |

| -CH(C H₃)₂ | ~21 - 23 |

Interpretation:

-

The C-2 and C-6 carbons , being directly attached to the electronegative chlorine and oxygen atoms, respectively, are expected to be the most deshielded.

-

The C-4 carbon will also be downfield due to the influence of the ring nitrogen.

-

The C-3 and C-5 carbons will be the most shielded of the aromatic carbons.

-

The carbons of the isopropoxy group will appear in the aliphatic region of the spectrum. The quaternary carbon attached to oxygen will be more deshielded than the methyl carbons.[1]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry:

A common technique is electrospray ionization (ESI) mass spectrometry.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: The sample is ionized by applying a high voltage to a capillary, creating a fine spray of charged droplets.

-

Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are measured.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

-

[M]⁺ corresponding to the molecule with ³⁵Cl.

-

[M+2]⁺ corresponding to the molecule with ³⁷Cl, with an intensity of approximately one-third of the [M]⁺ peak.

-

For C₈H₁₀ClNO, the predicted m/z values would be approximately 171.05 for the ³⁵Cl isotopologue and 173.05 for the ³⁷Cl isotopologue.

-

-

Major Fragmentation Pathways:

-

Loss of the isopropyl group: [M - C₃H₇]⁺

-

Loss of a methyl group from the isopropyl moiety: [M - CH₃]⁺

-

Cleavage of the C-Cl bond: [M - Cl]⁺

-

Fragmentation Analysis Workflow:

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Acquisition: The IR spectrum is recorded by passing an IR beam through the ATR crystal, which is in contact with the sample.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2940 | C-H stretch | Aliphatic C-H (sp³) |

| ~1600-1580 | C=C stretch | Pyridine ring |

| ~1500-1400 | C=C stretch | Pyridine ring |

| ~1250-1200 | C-O stretch | Aryl-alkyl ether |

| ~1100-1000 | C-O stretch | Ether |

| ~800-750 | C-Cl stretch | Aryl chloride |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the pyridine ring and the isopropoxy group.

-

The characteristic C=C stretching vibrations are indicative of the pyridine ring.

-

The strong C-O stretching bands confirm the ether linkage.

-

The C-Cl stretching vibration provides evidence for the chloro substituent.

Conclusion